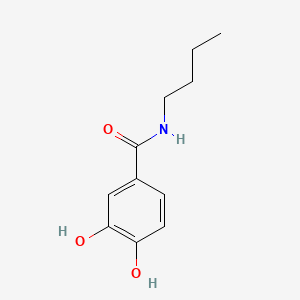![molecular formula C16H17NO6S B13145951 Alanine,N-[[4-(2-methoxyphenoxy)phenyl]sulfonyl]-](/img/structure/B13145951.png)
Alanine,N-[[4-(2-methoxyphenoxy)phenyl]sulfonyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alanine,N-[[4-(2-methoxyphenoxy)phenyl]sulfonyl]- is a complex organic compound with the molecular formula C16H17NO6S. It is known for its unique chemical structure, which includes an alanine backbone and a sulfonyl group attached to a phenyl ring substituted with a methoxyphenoxy group .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Alanine,N-[[4-(2-methoxyphenoxy)phenyl]sulfonyl]- typically involves multiple steps. One common method includes the reaction of alanine with a sulfonyl chloride derivative of 4-(2-methoxyphenoxy)phenyl. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve similar reaction conditions with optimization for yield and purity. Techniques such as recrystallization and chromatography may be employed to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions
Alanine,N-[[4-(2-methoxyphenoxy)phenyl]sulfonyl]- can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of brominated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Alanine,N-[[4-(2-methoxyphenoxy)phenyl]sulfonyl]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Alanine,N-[[4-(2-methoxyphenoxy)phenyl]sulfonyl]- involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The methoxyphenoxy group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability .
Comparación Con Compuestos Similares
Similar Compounds
Alanine,N-[[4-(2-hydroxyphenoxy)phenyl]sulfonyl]-: Similar structure but with a hydroxyl group instead of a methoxy group.
Alanine,N-[[4-(2-chlorophenoxy)phenyl]sulfonyl]-: Similar structure but with a chlorine atom instead of a methoxy group.
Uniqueness
Alanine,N-[[4-(2-methoxyphenoxy)phenyl]sulfonyl]- is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility in organic solvents and its ability to interact with biological targets .
Propiedades
Fórmula molecular |
C16H17NO6S |
|---|---|
Peso molecular |
351.4 g/mol |
Nombre IUPAC |
(2S)-2-[[4-(2-methoxyphenoxy)phenyl]sulfonylamino]propanoic acid |
InChI |
InChI=1S/C16H17NO6S/c1-11(16(18)19)17-24(20,21)13-9-7-12(8-10-13)23-15-6-4-3-5-14(15)22-2/h3-11,17H,1-2H3,(H,18,19)/t11-/m0/s1 |
Clave InChI |
QUWHLOBHPRYVHJ-NSHDSACASA-N |
SMILES isomérico |
C[C@@H](C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)OC2=CC=CC=C2OC |
SMILES canónico |
CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)OC2=CC=CC=C2OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


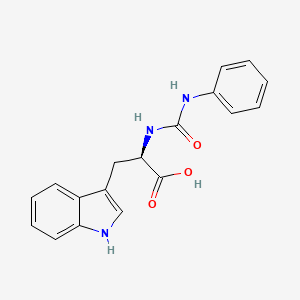


![3-[4,6-Bis(trifluoromethyl)pyridin-2-yl]propan-1-amine;hydrochloride](/img/structure/B13145880.png)
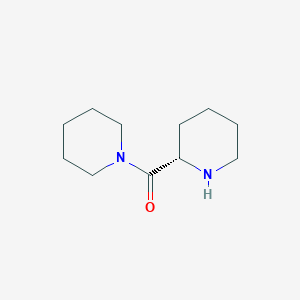

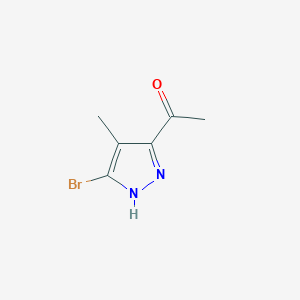
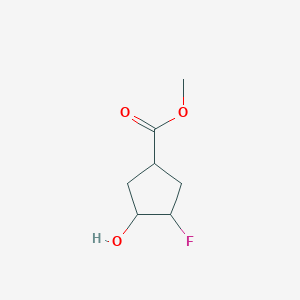
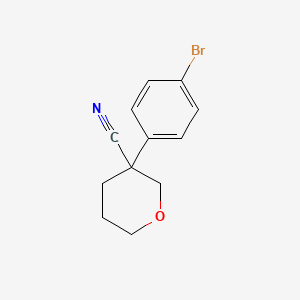
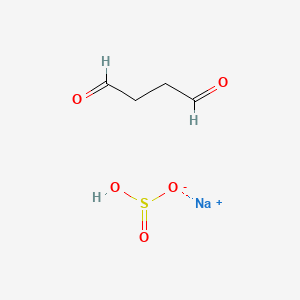
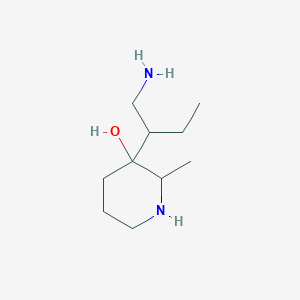
![N-[4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-yl]-4-chlorobenzene-1-sulfonamide](/img/structure/B13145935.png)

